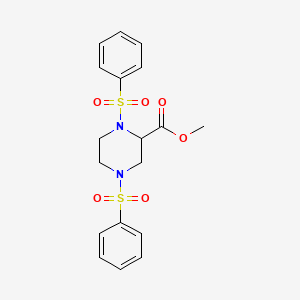
Methyl 1,4-bis(benzenesulfonyl)piperazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,4-bis(benzenesulfonyl)piperazine-2-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine rings are significant in organic synthesis and are often used as intermediates in the production of various biologically active molecules . This compound is characterized by the presence of a piperazine ring substituted with benzenesulfonyl groups and a carboxylate ester group, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,4-bis(benzenesulfonyl)piperazine-2-carboxylate typically involves the reaction of piperazine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen atoms attack the sulfonyl chloride, resulting in the formation of the bis(benzenesulfonyl) derivative. The carboxylate ester group is then introduced through esterification with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are fed into the reactor at controlled rates, and the product is continuously removed, allowing for high yield and purity. The use of automated systems and real-time monitoring ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,4-bis(benzenesulfonyl)piperazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Secondary amines.
Substitution: Piperazine derivatives with substituted nucleophiles.
Scientific Research Applications
Methyl 1,4-bis(benzenesulfonyl)piperazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics and anticancer agents.
Industry: Utilized in the production of polymers and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of Methyl 1,4-bis(benzenesulfonyl)piperazine-2-carboxylate involves its interaction with biological molecules. The benzenesulfonyl groups can form strong interactions with proteins, leading to the inhibition of enzyme activity. The piperazine ring can interact with nucleic acids, potentially disrupting DNA replication and transcription processes. These interactions make it a potent antimicrobial and anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Bis(phthalimido)piperazine: Another piperazine derivative with antimicrobial properties.
Bis(3-aminopropyl)piperazine: Known for its use in the synthesis of polymers and as a curing agent for epoxy resins.
2,3-Dihydro-phthalazine-1,4-dione: Used in the synthesis of heterocyclic compounds with potential pharmaceutical applications.
Uniqueness
Methyl 1,4-bis(benzenesulfonyl)piperazine-2-carboxylate is unique due to its combination of benzenesulfonyl and carboxylate ester groups, which provide it with distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H20N2O6S2 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
methyl 1,4-bis(benzenesulfonyl)piperazine-2-carboxylate |
InChI |
InChI=1S/C18H20N2O6S2/c1-26-18(21)17-14-19(27(22,23)15-8-4-2-5-9-15)12-13-20(17)28(24,25)16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3 |
InChI Key |
PHWDXRGUQPGATC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one](/img/structure/B10811439.png)
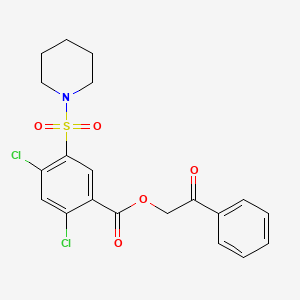
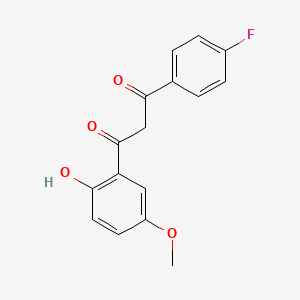
![4-[(5-Bromofuran-2-yl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one](/img/structure/B10811461.png)
![5-[(4-Chlorophenyl)methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10811469.png)
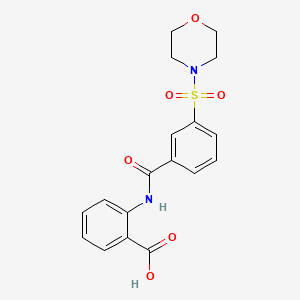

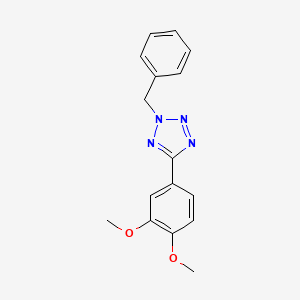
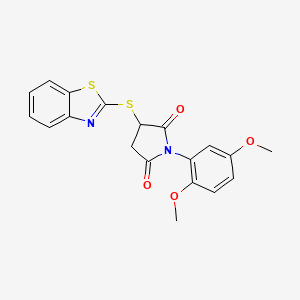
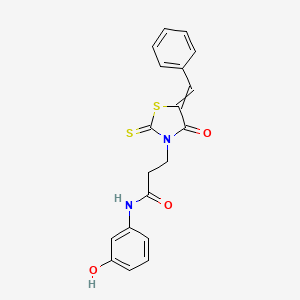
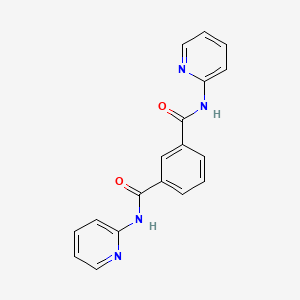
![6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine](/img/structure/B10811498.png)
![2-Phenyl-5-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B10811508.png)
